molecular formula C28H24N2O5 B11578221 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11578221
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: ARLPLXHQEYZCEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structurally complex heterocyclic system. This compound features a bicyclic core fused with a pyrrole ring, substituted at the 1- and 2-positions with aryl and heteroaryl groups. Chromeno[2,3-c]pyrrole derivatives are rare in nature but have gained attention for their roles as glucokinase activators and glycosaminoglycan mimetics, with applications in diabetes and inflammation research .

Eigenschaften

Molekularformel

C28H24N2O5

Molekulargewicht

468.5 g/mol

IUPAC-Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24N2O5/c1-4-14-34-21-12-11-18(15-22(21)33-5-2)25-24-26(31)19-8-6-7-9-20(19)35-27(24)28(32)30(25)23-13-10-17(3)16-29-23/h4,6-13,15-16,25H,1,5,14H2,2-3H3

InChI-Schlüssel

ARLPLXHQEYZCEF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O)OCC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The aldehyde and amine undergo initial condensation to form an imine intermediate, which reacts with the diketobutanoate ester via nucleophilic attack. Subsequent cyclization and aromatization yield the target compound. Key parameters include:

  • Solvent : Anhydrous ethanol or methanol.

  • Catalyst : Acetic acid (1–2 eq.) to accelerate imine formation.

  • Temperature : Reflux at 80°C for 18–24 hours.

  • Workup : Crystallization from ethanol to isolate the product, avoiding chromatography.

Yield : 65–72% (optimized conditions).

ComponentRoleQuantity (mmol)
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoateChromene core precursor10.0
3-Ethoxy-4-(prop-2-en-1-yloxy)benzaldehydeAryl aldehyde11.0
5-Methylpyridin-2-aminePrimary amine11.0

Challenges : The propenyloxy group’s sensitivity to acid necessitates careful pH control. Side reactions, such as premature olefin oxidation, are mitigated by inert atmosphere (N₂/Ar).

Stepwise Synthesis via Intermediate Assembly

This method constructs the chromeno-pyrrole core through sequential reactions, enabling precise functionalization at each stage.

Chromene Ring Formation

The chromene moiety is synthesized via Claisen condensation between o-hydroxyacetophenone and diethyl oxalate under basic conditions (NaH, THF). Subsequent methylation with dimethyl sulfate introduces the ethoxy and propenyloxy groups.

Pyrrole Ring Construction

The pyrrole ring is formed via Paal-Knorr synthesis , reacting a 1,4-diketone intermediate with 5-methylpyridin-2-amine. The diketone is generated by oxidizing the chromene precursor with Jones reagent (CrO₃/H₂SO₄).

Final Cyclization

Acid-mediated cyclization (H₂SO₄, 60°C) closes the dihydrochromeno-pyrrole system.

Yield : 58–63% (over three steps).

StepReactionConditionsKey Intermediate
1Claisen condensationNaH, THF, 0°C → rtMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate
2Paal-Knorr synthesisEtOH, reflux, 12 h2-(5-Methylpyridin-2-yl)-1,2-dihydropyrrole
3Acid cyclizationH₂SO₄, 60°C, 6 hTarget compound

Advantages : Greater control over stereochemistry and functional group compatibility.

Ring-Opening Functionalization Strategy

A niche approach involves modifying preformed chromeno-pyrrole derivatives through ring-opening and re-cyclization. This method, though less common, is valuable for introducing sterically hindered substituents.

Procedure

  • Ring Opening : Treat 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with hydrazine to cleave the lactone ring, yielding a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one intermediate.

  • Functionalization : Alkylate the intermediate with 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl bromide under Mitsunobu conditions (DIAD, PPh₃).

  • Recyclization : Acidic reflux (HCl/EtOH) restores the chromeno-pyrrole framework with the desired substituents.

Yield : 50–55% (over three steps).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Multicomponent Cyclization65–72>95HighOne-pot synthesis
Stepwise Assembly58–63>98ModerateStereochemical control
Ring-Opening Strategy50–55>90LowAccess to hindered derivatives

Optimization Challenges and Solutions

  • Propenyloxy Stability : The allyl ether group is prone to acid-catalyzed hydrolysis. Substituting acetic acid with milder catalysts (e.g., p-TSA) improves stability.

  • Pyridyl Group Reactivity : 5-Methylpyridin-2-amine’s low nucleophilicity necessitates extended reaction times (24–36 h) for complete imine formation.

  • Purification : Despite claims of chromatography-free isolation , flash chromatography (SiO₂, EtOAc/hexane) is often required for >99% purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.

    Biologie: Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen und seinem Potenzial als biochemischer Sonde.

    Medizin: Erforschung seines therapeutischen Potenzials, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Signalwege abzielen.

    Industrie: Nutzung seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren oder Beschichtungen.

Wirkmechanismus

Der Mechanismus, durch den 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dion seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren, wodurch verschiedene biochemische Signalwege beeinflusst werden. Detaillierte Studien zu seiner Bindungsaffinität und -spezifität sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilizing its unique properties in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Chromeno[2,3-c]pyrrole-3,9-diones vs. Pyranonigrins Pyranonigrins, natural products from Aspergillus niger, share the pyrano[2,3-c]pyrrole skeleton but lack the 1,2-dihydro substitution. Pyranonigrin A exhibits antioxidant activity and inhibits SARS-CoV-2 Mpro (IC₅₀ = 1.2 µM) . In contrast, synthetic chromeno[2,3-c]pyrrole-3,9-diones, including the target compound, are optimized for glucokinase activation (EC₅₀ values in the nanomolar range) .

Chromeno[2,3-d]pyrimidine Derivatives Chromeno[2,3-d]pyrimidines, such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, demonstrate potent cytotoxicity against A-549 and HT-29 cancer cell lines (IC₅₀ = 0.8–1.5 µM), surpassing doxorubicin . Their pyrimidine-fused core differs from the pyrrole-fused system in the target compound, which prioritizes metabolic stability over cytotoxic potency.

Research Findings and Implications

  • Synthetic Efficiency : The one-pot MCR for the target compound achieves 60–85% yields across 223 derivatives, outperforming spirocyclic analogues (45–70%) .
  • Biological Selectivity: Unlike broad-spectrum cytotoxic chromeno-pyrimidines, the target compound exhibits high specificity for glucokinase, minimizing off-target effects .
  • Structural Insights: X-ray crystallography (using SHELX ) confirms the planar chromeno-pyrrole core, with substituents adopting equatorial orientations to reduce steric strain .

Biologische Aktivität

The compound 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C25H21N3O5
  • Molecular Weight : 433.46 g/mol

Structural Features

The compound features several functional groups:

  • A chromeno-pyrrole backbone which is known for various biological activities.
  • Ethoxy and prop-2-en-yloxy substituents that may influence its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to the chromeno-pyrrole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on related chromeno-pyrrole derivatives demonstrated that these compounds inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study attributed this activity to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Antimicrobial Activity

Chromeno derivatives have also been evaluated for their antimicrobial properties. The presence of the pyridine ring in this compound suggests potential activity against bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, a related compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . This suggests that the compound may possess broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In animal models, related compounds have shown a reduction in edema formation and inflammatory markers .

Research Findings Summary Table

Activity Target IC50/MIC Value Reference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Anti-inflammatoryEdema ModelsNot specified

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Employ transition-metal catalysts (e.g., Pd/Cu) for regioselective coupling .
  • Monitor purity via HPLC or TLC at each step to minimize side products .

Basic: Which spectroscopic techniques validate the compound’s structural integrity?

  • NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 429.4) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Methodological note : Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereochemistry .

Advanced: How can contradictions in reported biological activity data be resolved?

Contradictions often arise from:

  • Varied assay conditions (e.g., cell lines, incubation times).
  • Impurity profiles (e.g., unreacted intermediates affecting IC50 values) .

Q. Resolution strategies :

  • Standardize assays using WHO-recommended protocols (e.g., MTT for cytotoxicity) .
  • Replicate studies under controlled conditions (fixed pH, temperature) .
  • Perform batch-to-batch purity analysis via HPLC to exclude contamination effects .

Advanced: What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on hydrogen-bonding interactions with the pyridinyl group .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Corolate substituent electronegativity (e.g., propenyloxy vs. ethoxy) with activity trends .

Advanced: How do substituent modifications alter pharmacological properties?

SubstituentEffect on ActivityExample
5-Methylpyridinyl Enhances kinase inhibitionIC50 reduction by 40%
Propenyloxy Increases lipophilicity (logP +0.5)Improved membrane permeability
Ethoxy Stabilizes metabolic degradationExtended half-life in vitro

Methodological note : Use parallel synthesis to generate analogs with systematic substituent variations .

Advanced: What strategies improve bioavailability?

  • Prodrug Design : Introduce ester moieties at the hydroxy group for enhanced absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to bypass P-glycoprotein efflux .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .

Basic: How are purification challenges addressed?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) for high-purity isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities .
  • HPLC Prep : Employ C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How to design in vitro assays for mechanism-of-action studies?

Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins .

Pathway Analysis : Profile phosphorylation changes via phosphoproteomics (e.g., LC-MS/MS) .

Gene Knockdown : Apply siRNA targeting suspected pathways (e.g., PI3K/Akt) to confirm dependency .

Advanced: Best practices for comparing activity with analogs?

  • Structural Clustering : Group analogs by substituent type (e.g., halogenated vs. alkyl) using Cheminformatics tools (RDKit) .
  • Bioactivity Heatmaps : Visualize IC50 values across multiple targets (e.g., kinase panels) .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .

Basic: Current applications in medicinal chemistry?

  • Anticancer : Induces apoptosis in HeLa cells via caspase-3 activation .
  • Antimicrobial : Inhibits S. aureus biofilm formation at 10 µg/mL .
  • Neuroprotection : Modulates NMDA receptor activity in hippocampal neurons .

Methodological note : Prioritize in vivo efficacy studies using xenograft models for lead optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.